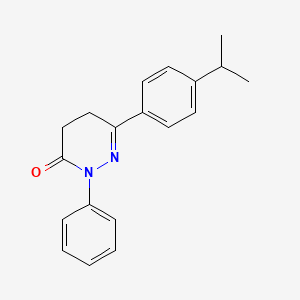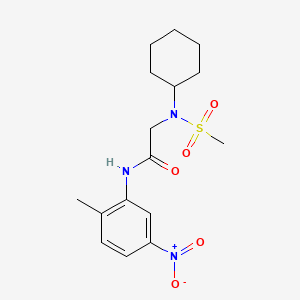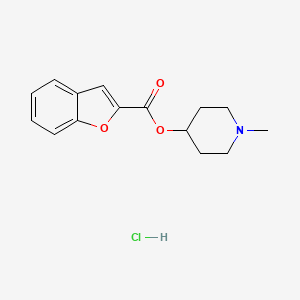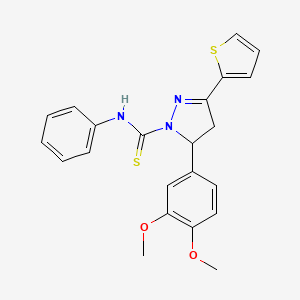![molecular formula C12H14N6O3S B4109753 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)butanamide](/img/structure/B4109753.png)
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)butanamide
Vue d'ensemble
Description
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MNTB and is a tetrazole-based inhibitor that has been used in several studies to investigate its mechanism of action and physiological effects.
Applications De Recherche Scientifique
MNTB has been extensively used in scientific research for its potential applications in various fields. One of the primary applications of MNTB is its use as an inhibitor of the enzyme N-myristoyltransferase (NMT). NMT is an essential enzyme that is involved in the regulation of various cellular processes, and its inhibition has been shown to have therapeutic potential in the treatment of several diseases, including cancer and infectious diseases. MNTB has also been used in studies to investigate its potential as an anti-inflammatory agent and its effects on neuronal function.
Mécanisme D'action
MNTB acts as a competitive inhibitor of NMT by binding to its active site and preventing the transfer of myristic acid to the N-terminal glycine of target proteins. This inhibition results in the disruption of various cellular processes that are dependent on NMT activity, leading to the potential therapeutic effects of MNTB.
Biochemical and Physiological Effects:
MNTB has been shown to have various biochemical and physiological effects in different studies. Inhibition of NMT by MNTB has been shown to induce apoptosis in cancer cells and reduce the growth of tumor cells in vitro and in vivo. MNTB has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, MNTB has been shown to modulate the activity of neuronal ion channels, leading to potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MNTB has several advantages for use in lab experiments. It is a highly specific inhibitor of NMT with a low toxicity profile, making it suitable for use in in vitro and in vivo studies. However, MNTB has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MNTB. One potential area of research is the development of more potent and selective inhibitors of NMT based on the structure of MNTB. Another area of research is the investigation of the potential therapeutic applications of MNTB in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. Additionally, further studies are needed to understand the mechanism of action of MNTB and its effects on cellular processes in more detail.
In conclusion, MNTB is a chemical compound with significant potential for scientific research applications. Its use as an inhibitor of NMT has been shown to have potential therapeutic effects in various diseases, and its biochemical and physiological effects have been extensively studied. Further research is needed to fully understand the mechanism of action of MNTB and its potential applications in various fields.
Propriétés
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(3-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3S/c1-3-10(22-12-14-15-16-17(12)2)11(19)13-8-5-4-6-9(7-8)18(20)21/h4-7,10H,3H2,1-2H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIAANYWSLKYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=NN=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate](/img/structure/B4109670.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4109677.png)
![1-(3-chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4109685.png)
![2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4109690.png)

![1-(4-fluorobenzyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4109702.png)
![3-[(1-propyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B4109703.png)
![6-[(2-amino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109710.png)
![2-amino-7-hydroxy-4',4',6',9'-tetramethyl-2'-oxo-5',6'-dihydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4109718.png)


![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4109765.png)
